molecular formula C15H20N2 B7781619 1,1,3,3-Tetramethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 4290-21-5

1,1,3,3-Tetramethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No. B7781619
CAS RN: 4290-21-5
M. Wt: 228.33 g/mol
InChI Key: KTRMOHGEUZMGAM-UHFFFAOYSA-N
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Description

1,1,3,3-Tetramethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a useful research compound. Its molecular formula is C15H20N2 and its molecular weight is 228.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1,3,3-Tetramethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,3,3-Tetramethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1,1,3,3-Tetramethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves the condensation of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole with acetone in the presence of a strong acid catalyst, followed by alkylation with methyl iodide and reduction with lithium aluminum hydride.

Starting Materials
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, Acetone, Methyl iodide, Lithium aluminum hydride

Reaction
Step 1: Condensation of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole with acetone in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to form 1,1,3,3-Tetramethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole., Step 2: Alkylation of 1,1,3,3-Tetramethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole with methyl iodide in the presence of a base, such as potassium carbonate or sodium hydroxide, to form the corresponding N-methyl derivative., Step 3: Reduction of the N-methyl derivative with lithium aluminum hydride in anhydrous ether or tetrahydrofuran to yield 1,1,3,3-Tetramethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.

properties

IUPAC Name

1,1,3,3-tetramethyl-4,5-dihydro-2H-pyrido[4,3-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2/c1-14(2)9-12-13(15(3,4)17-14)10-7-5-6-8-11(10)16-12/h5-8,16-17H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRMOHGEUZMGAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C3=CC=CC=C3N2)C(N1)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501345872
Record name 1,1,3,3-Tetramethyl-4,5-dihydro-2H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501345872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,3,3-Tetramethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

CAS RN

4290-21-5
Record name 1,1,3,3-Tetramethyl-4,5-dihydro-2H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501345872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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